4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid

Description

Fundamental Molecular Structure

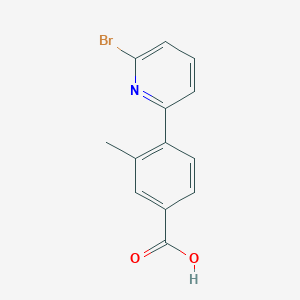

4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid possesses the molecular formula C₁₃H₁₀BrNO₂ with a molecular weight of 292.13 g/mol. The compound is characterized by the Chemical Abstracts Service number 1020718-68-6 and features a systematic International Union of Pure and Applied Chemistry name reflecting its substitution pattern. The molecular architecture consists of two primary aromatic systems: a 6-bromopyridine ring and a 3-methylbenzoic acid unit connected through a direct carbon-carbon bond at the 2-position of the pyridine ring and the 4-position of the benzene ring.

The structural connectivity can be described through the Simplified Molecular Input Line Entry System notation: CC1=C(C=CC(=C1)C(=O)O)C2=NC(=CC=C2)Br, which illustrates the direct linkage between the two aromatic systems. This arrangement creates a biaryl structure where the pyridine nitrogen atom is positioned meta to the point of attachment with the benzene ring, while the bromine substituent occupies the 6-position of the pyridine ring, creating a specific electronic environment that influences the overall molecular properties.

The International Chemical Identifier for this compound is InChI=1S/C13H10BrNO2/c1-8-7-9(13(16)17)5-6-10(8)11-3-2-4-12(14)15-11/h2-7H,1H3,(H,16,17), providing a standardized representation of the molecular structure. The carboxylic acid functionality introduces hydrogen bonding capability and contributes to the compound's potential for forming crystalline structures through intermolecular interactions.

Crystallographic Considerations and Related Structural Studies

While specific crystallographic data for this compound was not directly available in the literature surveyed, analysis of structurally related compounds provides valuable insights into the expected crystallographic behavior. Studies of similar brominated pyridine-containing compounds reveal consistent patterns in crystal packing and molecular conformations. The title compound 4-(((3-bromo-5-(trifluoromethyl)pyridin-2-yl crystallizes in the triclinic space group P-1 with specific cell parameters that demonstrate the influence of halogen substitution on crystal packing.

Crystallographic analysis of related pyridinium salt compounds shows that such molecules typically adopt specific conformational preferences in the solid state. The crystal structure analysis reveals that similar compounds containing pyridine and benzoic acid moieties exhibit characteristic dihedral angles between aromatic planes. For structurally analogous compounds, the dihedral angles between pyridine and benzene ring systems typically range from 12 to 21 degrees, indicating a moderate degree of planarity while allowing for optimal crystal packing.

The presence of the carboxylic acid group in this compound is expected to facilitate hydrogen bonding interactions in the solid state, potentially leading to the formation of dimeric structures through carboxylic acid hydrogen bonding or extended chain structures through acid-to-nitrogen hydrogen bonding with the pyridine nitrogen atom. Such interactions are commonly observed in related compounds and significantly influence the overall crystal architecture and stability.

Properties

IUPAC Name |

4-(6-bromopyridin-2-yl)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c1-8-7-9(13(16)17)5-6-10(8)11-3-2-4-12(14)15-11/h2-7H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSVGDOJIZPXLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650598 | |

| Record name | 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-68-6 | |

| Record name | 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-pyridine, followed by coupling with a methylbenzoic acid derivative. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure .

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds similar to 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid exhibit significant anticancer activity. For instance, studies have shown that brominated pyridine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism often involves the inhibition of specific enzymes associated with tumor growth, such as matrix metalloproteinases (MMPs), which are crucial for cancer metastasis.

Case Study: Inhibitory Effects on Cancer Cells

A recent study demonstrated that a related bromopyrazine compound exhibited promising results in inhibiting tumor growth through in vivo assays. The compound showed a significant reduction in blood vessel formation within tumor tissues, highlighting its potential as an anticancer agent .

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, making it a versatile building block in organic synthesis .

Preparation Methods

The preparation of this compound can be achieved through several synthetic routes, including the use of palladium-catalyzed reactions and esterification techniques. These methods have been optimized for efficiency and yield, facilitating its application in large-scale synthesis .

Material Science

Polymer Chemistry

In material science, the incorporation of this compound into polymer matrices has been explored for its potential to enhance thermal stability and mechanical properties. The brominated structure can improve the flame retardancy of polymers, making them suitable for applications in electronics and construction materials .

Biological Evaluation

Antimicrobial Activity

Beyond anticancer properties, compounds derived from this compound have shown antimicrobial activity against various bacterial strains. This is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant inhibition of MCF-7 and HeLa cells |

| Organic Synthesis | Intermediate for pharmaceuticals | Efficient synthesis routes available |

| Material Science | Enhancing polymer properties | Improved thermal stability and flame retardancy |

| Biological Evaluation | Antimicrobial agents | Effective against multiple bacterial strains |

Mechanism of Action

The mechanism of action of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The bromopyridinyl group is known to enhance binding affinity to target proteins, thereby increasing the compound’s potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

3-(6-Bromopyridin-2-yl)benzoic Acid (CAS 914349-44-3)

- Structure : Bromopyridinyl group at the 3-position of the benzene ring.

- Applications : Likely used as a building block in Suzuki-Miyaura couplings due to the bromopyridinyl moiety .

4-(6-Bromopyridin-2-yl)benzaldehyde (CAS 588727-65-5)

- Structure : Aldehyde functional group replaces the carboxylic acid.

- Key Differences : The aldehyde group enables nucleophilic additions (e.g., forming hydrazones or imines), contrasting with the acid’s hydrogen-bonding capacity.

- Applications : Intermediate in synthesizing Schiff bases or heterocycles .

4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35)

- Structure : Benzamide core with bromo and fluoro substituents.

- ~4–5 for carboxylic acids). Fluorine’s electronegativity enhances metabolic stability in drug candidates.

- Data : Molecular weight 310 g/mol (GC-MS) .

6-(4-Bromophenyl)-2-methylpyridine-3-carboxylic Acid

- Structure : Bromophenyl group attached to pyridine, with a carboxylic acid at the 3-position.

- Key Differences : The pyridine ring’s nitrogen alters electron distribution, increasing basicity (pKa ~1–3 for pyridine vs. ~5 for benzene).

- Applications: Potential kinase inhibitor scaffold .

Physicochemical and Reactivity Profiles

| Compound | Molecular Weight (g/mol) | Functional Group | Key Reactivity |

|---|---|---|---|

| 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid | 292.13 | Carboxylic acid | Bromine enables cross-coupling; acid participates in salt formation. |

| 3-(6-Bromopyridin-2-yl)benzoic acid | ~292.13 | Carboxylic acid | Similar reactivity but altered steric profile. |

| 4-(6-Bromopyridin-2-yl)benzaldehyde | 277.12 | Aldehyde | Nucleophilic additions (e.g., Grignard reactions). |

| Compound 35 (benzamide derivative) | 310 | Amide | Stable hydrogen-bonding; fluorine enhances lipophilicity. |

Biological Activity

4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is synthesized through various methods, often involving the bromination of pyridine derivatives followed by carboxylation processes. The synthetic routes typically yield high purity and are scalable for industrial applications.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. For instance, it has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against species such as Candida albicans. The antifungal efficacy was assessed using standard broth microdilution methods, yielding promising results.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial cell wall synthesis.

- Membrane Disruption : It can disrupt microbial membranes, leading to cell lysis.

- Protein Binding : Interactions with proteins involved in metabolic pathways may also play a role in its bioactivity.

Study on Antimicrobial Effects

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various benzoic acid derivatives, including this compound. The study concluded that this compound exhibited superior activity compared to other derivatives, particularly against Gram-positive bacteria.

Cytotoxicity Assessment

Further investigations into the cytotoxic effects of the compound revealed that it exhibited low toxicity towards human fibroblast cells at therapeutic concentrations, indicating its potential for safe therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid, and how can reaction conditions be optimized?

- Methodology : A common approach involves Suzuki-Miyaura cross-coupling between 6-bromopyridin-2-yl boronic acid derivatives and a substituted benzoic acid precursor. For example, coupling 3-methyl-4-bromobenzoic acid with a pyridinyl boronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., DME/H₂O) at 80–100°C. Optimize stoichiometry (1:1.2 molar ratio for boronic acid:halide) and base (e.g., Na₂CO₃) to minimize side reactions. Monitor progress via TLC or HPLC .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Compare retention times against standards .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR in DMSO-d₆. Key signals: aromatic protons (δ 7.2–8.5 ppm), methyl group (δ 2.3–2.6 ppm), and carboxylic acid (δ 12–13 ppm, broad).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ (expected m/z ~320).

- Cross-validate with computational data (e.g., PubChem’s InChI key or computed spectra) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

- Case Study : If unexpected peaks appear in ¹H NMR (e.g., splitting patterns inconsistent with predicted symmetry), consider:

- Tautomerism : Check for keto-enol tautomerism in the pyridine-carboxylic acid system using variable-temperature NMR.

- Byproduct Analysis : Use LC-MS to identify halogenated side products (e.g., debromination or dimerization artifacts).

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (Gaussian or ADF software) to resolve ambiguities .

Q. What strategies mitigate steric hindrance during functionalization of the pyridine ring?

- Challenge : The 6-bromo and 3-methyl substituents create steric bulk, limiting electrophilic substitution.

- Solutions :

- Directed Ortho-Metalation : Use LDA or TMPLi to deprotonate the methyl group, enabling regioselective functionalization at the 2-position of the pyridine ring.

- Microwave-Assisted Synthesis : Enhance reaction kinetics for sluggish coupling steps (e.g., Buchwald-Hartwig amination) .

Q. How does the compound’s solubility and stability vary across solvents, and what implications does this have for formulation in biological assays?

- Stability Profiling :

- Thermal Stability : TGA/DSC to assess decomposition temperatures (typically >200°C for similar bromopyridines).

- Solubility Screen : Test in DMSO (stock solutions), PBS (pH 7.4), and cell culture media. Note precipitation at high concentrations (>10 mM).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.